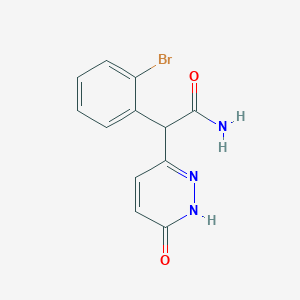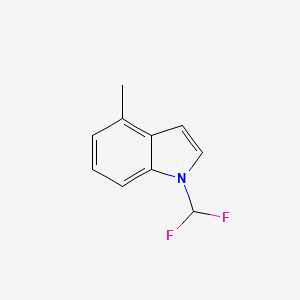
1-(difluoromethyl)-4-methyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethyl)-4-methyl-1H-indole, also known as DFMIM, is a chemical compound that has gained attention in the scientific community due to its potential use in drug development. It is a fluorinated indole derivative that has shown promising results in various biological assays, making it an attractive target for further research.
Mechanism Of Action
1-(difluoromethyl)-4-methyl-1H-indole works by inhibiting the activity of certain enzymes in the body, particularly those involved in cancer cell growth and inflammation. It has been shown to inhibit the activity of COX-2, an enzyme that is overexpressed in cancer cells and is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
1-(difluoromethyl)-4-methyl-1H-indole has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, which is important in preventing the spread of cancer to other parts of the body. Additionally, it has been shown to reduce inflammation and pain in animal models of inflammatory diseases.
Advantages And Limitations For Lab Experiments
One of the advantages of using 1-(difluoromethyl)-4-methyl-1H-indole in lab experiments is its high potency and selectivity. It has been shown to have a high affinity for its target enzymes, which makes it an attractive target for drug development. Additionally, it has been shown to have low toxicity in animal models, which is important in ensuring its safety for human use.
One of the limitations of using 1-(difluoromethyl)-4-methyl-1H-indole in lab experiments is its limited solubility in water. This can make it difficult to administer in animal models and can limit its use in certain assays. Additionally, its mechanism of action is not fully understood, which can make it difficult to optimize its use in drug development.
Future Directions
There are several future directions for research on 1-(difluoromethyl)-4-methyl-1H-indole. One potential direction is to optimize its use in drug development for the treatment of cancer and inflammatory diseases. This could involve further studies to understand its mechanism of action and to develop more effective formulations for its administration.
Another potential direction is to explore its use in combination with other drugs. It has been shown to have synergistic effects with certain chemotherapy drugs, which could potentially improve their efficacy in treating cancer.
Overall, 1-(difluoromethyl)-4-methyl-1H-indole is a promising compound that has shown potential in various biological assays. Further research is needed to fully understand its mechanism of action and to optimize its use in drug development.
Synthesis Methods
1-(difluoromethyl)-4-methyl-1H-indole can be synthesized using various methods. One of the most common methods is the reaction of 4-methylindole with difluoromethyl iodide in the presence of a base such as potassium carbonate. This reaction yields 1-(difluoromethyl)-4-methyl-1H-indole as a white solid with a high yield.
Scientific Research Applications
1-(difluoromethyl)-4-methyl-1H-indole has been the subject of various scientific studies due to its potential use in drug development. It has shown promising results in inhibiting the growth of cancer cells, particularly in breast cancer and lung cancer. It has also been shown to have anti-inflammatory properties and can potentially be used in the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
1-(difluoromethyl)-4-methylindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2N/c1-7-3-2-4-9-8(7)5-6-13(9)10(11)12/h2-6,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYRJYCAXREKPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CN(C2=CC=C1)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(difluoromethyl)-4-methyl-1H-indole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Ethanesulfonyl)methyl]phenylboronic acid pinacol ester](/img/structure/B2694584.png)

![(Z)-methyl 4-((6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2694587.png)
![1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2694590.png)
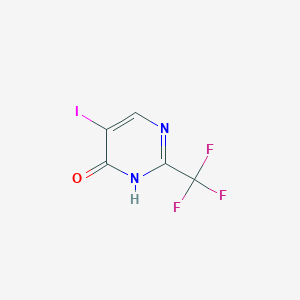
![N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-2-nitrobenzamide](/img/structure/B2694595.png)
![5-butyl-2-(4-chlorophenyl)-3-(2,4-dichlorophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2694598.png)
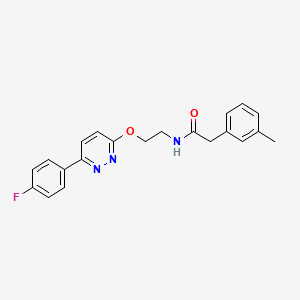
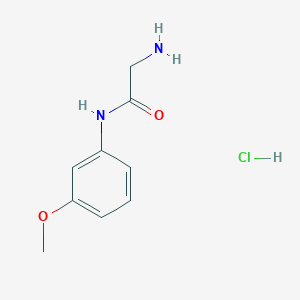
![N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2694603.png)
![tert-Butyl 3-(aminomethyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B2694604.png)
![1-(3,5-dimethylphenyl)-3-[(3-methoxybenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2694605.png)
